Morpholinosildenafil
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Overview
Description
Morpholinosildenafil is a chemical compound with the molecular formula C21H27N5O5S . It is a derivative of sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the presence of a morpholine ring, which distinguishes it from other sildenafil derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholinosildenafil typically involves several steps:
Starting Materials: The synthesis begins with 4-amino-1-methyl-3-propylpyrazole-5-carboxamide.
Reduction: This compound is reduced using tin(II) chloride under reflux conditions to obtain 4-amino-1-methyl-3-propylpyrazole-5-carboxamide.
Condensation: The reduced compound is then condensed with 2-ethoxybenzoyl chloride.
Oxidation: The resulting product is oxidized using hydrogen peroxide to yield 5-(2-ethoxyphenyl)-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one.
Sulfonation: This intermediate is sulfonated with chlorosulfonic acid to form 5-[5-(chlorosulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidon-7-one.
Final Step: The final step involves reacting the sulfonated product with morpholine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and determination of synthetic impurities to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholinosildenafil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Tin(II) chloride is used for reduction reactions.
Nucleophiles: Morpholine is used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Morpholinosildenafil has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and morpholine derivatives.
Biology: It is used in research on enzyme inhibition, particularly phosphodiesterase type 5 (PDE5) inhibition.
Medicine: It is investigated for its potential therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Morpholinosildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in the corpus cavernosum and pulmonary vasculature .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Morpholinosildenafil is unique due to the presence of the morpholine ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. This structural difference can affect its binding affinity, selectivity, and overall therapeutic profile .
Properties
CAS No. |
372179-49-2 |
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Molecular Formula |
C21H27N5O5S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
5-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H27N5O5S/c1-4-6-16-18-19(25(3)24-16)21(27)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(28,29)26-9-11-30-12-10-26/h7-8,13H,4-6,9-12H2,1-3H3,(H,22,23,27) |
InChI Key |
HWKXZZXIDAFTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC)C |
Origin of Product |
United States |
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